N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide

Description

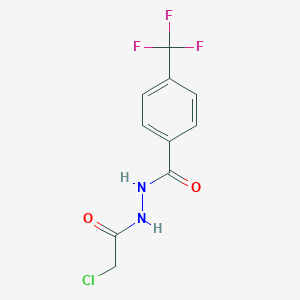

N'-(2-Chloroacetyl)-4-(trifluoromethyl)benzohydrazide is a synthetic hydrazide-hydrazone derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the benzohydrazide core and a 2-chloroacetyl substituent on the hydrazine moiety.

Properties

IUPAC Name |

N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3N2O2/c11-5-8(17)15-16-9(18)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGVQYYKZRYOKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=O)CCl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazinolysis of Methyl 4-(Trifluoromethyl)benzoate

Methyl 4-(trifluoromethyl)benzoate reacts with hydrazine hydrate in ethanol under reflux (80°C, 6–8 hours), yielding 4-(trifluoromethyl)benzohydrazide. This method achieves >85% yield, with purity confirmed via melting point (mp: 142–144°C) and -NMR ( 4.25 ppm, NH).

Alternative Pathway: Direct Hydrazine Substitution

In a modified approach, 4-(trifluoromethyl)benzoyl chloride is treated with hydrazine hydrate in dichloromethane at 0–5°C. This exothermic reaction requires careful temperature control to prevent diacylhydrazine formation, yielding 70–75% product.

Acylation with Chloroacetyl Chloride

The final step involves introducing the chloroacetyl group to the benzohydrazide. Three methods are prominent:

Triethylamine-Mediated Acylation in Chloroform

Adapting protocols from Sci-Hub, 4-(trifluoromethyl)benzohydrazide (1 eq) reacts with chloroacetyl chloride (1.2 eq) in chloroform, using TEA (1.5 eq) as a base. The mixture is stirred at 25°C for 4 hours, followed by aqueous workup. This method achieves 82% yield, with minimal byproducts.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | Chloroform |

| Base | Triethylamine (1.5 eq) |

| Temperature | 25°C |

| Time | 4 hours |

| Yield | 82% |

Acetic Acid-Catalyzed Reflux in Acetonitrile

A method from Ambeed employs chloroacetyl chloride (1.1 eq) and acetic acid (3 mL) in acetonitrile under reflux (90°C, 9 hours). The crude product is recrystallized from ethanol/DMF, yielding 76%. This approach is advantageous for scalability but requires longer reaction times.

Aqueous-Phase Synthesis with Potassium Carbonate

A green chemistry variant uses dimethyl sulfate and KCO in water at 50°C for 16 hours. While environmentally friendly, this method yields only 37–83%, depending on substituents, and is less suited for moisture-sensitive intermediates.

Optimization and Mechanistic Insights

Solvent and Base Selection

Chloroform and TEA provide optimal acylation efficiency due to TEA’s ability to neutralize HCl, shifting equilibrium toward product formation. Polar aprotic solvents like acetonitrile enhance reactivity but may necessitate higher temperatures.

Side Reactions and Mitigation

-

Over-Acylation : Excess chloroacetyl chloride leads to diacylated products. Stoichiometric control (1.1–1.2 eq) and incremental addition mitigate this.

-

Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions. Nitrogen atmospheres are recommended for hygroscopic reagents.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.

Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

Condensation reactions: The hydrazide group can engage in condensation reactions with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Nucleophilic substitution: Products include substituted derivatives where the chlorine atom is replaced by the nucleophile.

Oxidation: Products may include oxidized forms of the benzohydrazide core.

Reduction: Reduced forms of the compound, potentially altering the functional groups present.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide has been investigated for its antimicrobial properties. Research indicates that derivatives of 4-(trifluoromethyl)benzohydrazide exhibit activity against both Gram-positive and Gram-negative bacteria. The hydrazone derivatives derived from this compound have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the treatment of neurodegenerative diseases like Alzheimer's .

Anticancer Activity

The compound is also being explored for its anticancer potential. Studies have identified structure-activity relationships that suggest certain derivatives could inhibit cancer cell proliferation effectively. For instance, hydrazone derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Enzyme Inhibition

Cholinesterase Inhibition

The ability of this compound to inhibit cholinesterases makes it a candidate for drug development against conditions characterized by cholinergic dysfunction. The IC50 values for AChE and BuChE inhibition range significantly, indicating varied potency among derivatives. This property is particularly relevant in developing treatments for Alzheimer's disease and other cognitive disorders .

Industrial Applications

Agrochemicals

In the agricultural sector, compounds like this compound are utilized in the synthesis of agrochemicals. Its unique chemical structure allows for modifications that can enhance the efficacy and safety profiles of pesticides and herbicides, contributing to sustainable agricultural practices.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide involves its ability to form covalent bonds with nucleophilic sites on biological molecules. The chloroacetyl group can react with thiol or amine groups on proteins, leading to the formation of stable adducts. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Cholinesterase Inhibition

Hydrazide-hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibit dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases. Key comparisons include:

Key Trends :

- Electron-withdrawing groups (e.g., CF₃, chloroacetyl) enhance AChE inhibition by stabilizing ligand-enzyme interactions.

- Balanced inhibition (AChE/BuChE IC₅₀ ratio ≈1) is rare but observed in 2-bromo/3-CF₃-benzylidene derivatives .

- Chloroacetyl vs. Benzylidene : Chloroacetyl’s smaller size may improve enzyme penetration compared to bulkier benzylidene groups.

Antimicrobial and Cytostatic Activity

Key Insights :

- Chloroacetyl vs. Camphor : The chloroacetyl group’s smaller size may limit antimicrobial breadth compared to camphor-based analogs.

- Cytostatic Safety : N-Alkyl and parent 4-CF₃-benzohydrazides avoid cytotoxicity up to 100 µM, suggesting a favorable therapeutic window .

Physicochemical and Electronic Properties

Key Trends :

- Chloroacetyl vs.

- Bioisosteric Replacements: Replacing chloroacetyl with CF₃ or NO₂ groups alters solubility and metabolic stability, critical for CNS-targeting drugs .

Biological Activity

N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide is a compound of significant interest due to its diverse biological activities, particularly its potential as an inhibitor of cholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and various biological evaluations.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)benzohydrazide with 2-chloroacetyl chloride under controlled conditions. The resulting compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an enzyme inhibitor and antimicrobial agent.

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition :

- Butyrylcholinesterase (BuChE) Inhibition :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

- Antitubercular Activity : Derivatives of 4-(trifluoromethyl)benzohydrazide have demonstrated effectiveness against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment .

- Broad-Spectrum Antibacterial Effects : Studies have reported activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Trifluoromethyl Group : The presence of the trifluoromethyl group is critical for enhancing the lipophilicity and biological activity of the compound.

- Substituents on the Benzene Ring : Variations in substituents at different positions on the benzene ring can lead to significant changes in inhibitory potency against AChE and BuChE .

Case Studies

Several case studies illustrate the potential applications of this compound:

- Neuroprotective Studies : In vitro studies have shown that derivatives can protect neuronal cells from oxidative stress, supporting their development as neuroprotective agents.

- Anticancer Activity : Preliminary results indicate that some derivatives exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action .

Q & A

Q. 1.1. What synthetic methodologies are commonly employed to prepare N'-(2-chloroacetyl)-4-(trifluoromethyl)benzohydrazide and its derivatives?

The compound is typically synthesized via condensation reactions. For example, hydrazide intermediates like 4-(trifluoromethyl)benzohydrazide are reacted with chloroacetyl chloride or substituted aldehydes/ketones under reflux conditions. Key steps include:

- Fischer esterification : Conversion of carboxylic acids to methyl esters using sulfuric acid as a catalyst, followed by hydrazinolysis with hydrazine hydrate to yield hydrazides .

- Reaction optimization : Refluxing in methanol/ethanol with catalytic sulfuric acid for 2–5 hours, followed by ice-cold water precipitation and recrystallization (e.g., methanol) .

- Characterization : Confirmation via spectral methods (NMR, IR) and elemental analysis .

Q. 1.2. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via:

- Chromatographic methods : HPLC with retention time analysis (e.g., 6.92 min for oxadiazole derivatives) .

- Spectroscopic techniques :

- Melting point consistency : Comparison with literature values (e.g., 115–119°C for 4-(trifluoromethyl)benzohydrazide) .

Advanced Research Questions

Q. 2.1. What experimental strategies are used to evaluate the cholinesterase inhibitory activity of this compound?

- Ellman’s spectrophotometric method :

- AChE/BuChE inhibition : Incubation with acetylthiocholine iodide or butyrylthiocholine iodide, DTNB (5,5′-dithiobis-2-nitrobenzoic acid), and enzyme extracts. Activity is quantified via absorbance at 412 nm to measure thiol release .

- IC₅₀ determination : Dose-response curves (e.g., IC₅₀ ranges: 46.8–137.7 µM for AChE; 19.1–881.1 µM for BuChE) .

- Inhibition type analysis : Lineweaver-Burk plots to distinguish competitive, non-competitive, or mixed inhibition (e.g., mixed-type inhibition observed for 4-(trifluoromethyl)-N’-[4-(trifluoromethyl)benzylidene]benzohydrazide) .

Q. 2.2. How do structural modifications of the hydrazide-hydrazone scaffold influence biological activity?

- Electron-withdrawing groups : The –CF₃ group enhances enzyme binding via hydrophobic interactions and electron-deficient aromatic rings, improving AChE inhibition .

- Substituent positioning :

- Aliphatic vs. aromatic ketones : Cyclohexanone or camphor-based hydrazones improve membrane permeability, enhancing central nervous system (CNS) targeting .

Q. 2.3. What computational approaches are employed to predict the binding interactions of this compound with biological targets?

- Molecular docking :

- Molecular dynamics (MD) simulations : Stability analysis of ligand-enzyme complexes over 100 ns trajectories to assess binding mode persistence .

Q. 2.4. How are contradictions in inhibitory potency (IC₅₀) values across studies resolved?

- Enzyme source variability : Recombinant human vs. electric eel AChE may yield divergent IC₅₀ due to structural differences .

- Assay conditions : Variations in pH, temperature, or substrate concentration (e.g., acetylthiocholine iodide at 0.5–1.0 mM) impact activity .

- Data normalization : Expressing inhibition relative to positive controls (e.g., donepezil for AChE) ensures comparability .

Methodological Design Considerations

Q. 3.1. How to design a structure-activity relationship (SAR) study for hydrazide-hydrazone derivatives?

Q. 3.2. What in vitro/in vivo models are appropriate for evaluating antitumor potential?

- Cell line selection : N-Myc-overexpressing lines (e.g., IMR32) vs. Myc-negative controls (HO15.19) to assess specificity .

- Xenograft models : Subcutaneous implantation of neuroendocrine prostate cancer cells in nude mice for efficacy/toxicity profiling .

Data Interpretation Challenges

Q. 4.1. How to address discrepancies between in silico predictions and experimental enzyme inhibition data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.